2-Chloro-8-methoxy-4-methylquinazoline
Description
2-Chloro-8-methoxy-4-methylquinazoline is a substituted quinazoline derivative characterized by a chloro group at position 2, a methoxy group at position 8, and a methyl group at position 3. Its molecular formula is C₁₁H₁₀ClN₂O, with a molecular weight of 228.67 g/mol. The compound’s structure renders it a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or antimicrobial agents due to the reactivity of the 2-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions.
Synthetic routes often involve microwave-assisted reactions or conventional heating with acetonitrile as a solvent, as seen in related quinazoline derivatives .
Properties
CAS No. |
953039-90-2 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-8-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-7-4-3-5-8(14-2)9(7)13-10(11)12-6/h3-5H,1-2H3 |
InChI Key |
FMSHPLJQHOFMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinazoline Derivatives
Key Findings:
Position 2 Substituents: The 2-chloro group in the target compound offers balanced reactivity in SNAr, whereas 2-bromo analogs react faster due to better leaving-group ability.
Position 4 Substituents: The 4-methyl group reduces steric hindrance compared to 4-benzylamino, enhancing synthetic flexibility. However, benzylamino derivatives show higher solubility in polar solvents due to hydrogen bonding .
Position 8 Substituents :
- 8-Methoxy groups stabilize the quinazoline ring via electron-donating effects, contrasting with 8-hydroxy groups, which may undergo undesired oxidation or hydrogen bonding that complicates purification.
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